7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid
Description
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, a 2,4-dichlorophenyl substituent at position 2, a chlorine atom at position 7, and a methyl group at position 6. Quinoline-4-carboxylic acids are often explored for pharmaceutical or agrochemical applications due to their bioactivity, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
7-chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO2/c1-8-13(19)5-4-10-12(17(22)23)7-15(21-16(8)10)11-3-2-9(18)6-14(11)20/h2-7H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRRVKFSTWXOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162514 | |
| Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863438-00-0 | |
| Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863438-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedländer Synthesis-Based Route
The Friedländer synthesis is a classical approach for constructing quinoline cores. For this compound, the method involves condensing 2-amino-4-chloro-5-methylacetophenone with 2,4-dichlorobenzaldehyde in acidic conditions.
Reaction Mechanism
Optimization Parameters
- Catalyst : Concentrated sulfuric acid (yield: 68–72%).
- Temperature : 120–140°C for 6–8 hours.
- Solvent : Ethanol or acetic acid.
Table 1: Friedländer Synthesis Performance
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥95% |
| Reaction Time | 6–8 hours |
| Key Byproduct | Uncyclized imine |
This method is scalable but requires careful control of stoichiometry to minimize dichlorophenyl group isomerization.
Skraup Synthesis with Post-Modification
The Skraup method utilizes glycerol and sulfuric acid to form the quinoline core, followed by functionalization.
Core Formation
Chlorination and Aryl Substitution
- Electrophilic Aromatic Substitution : The 2-position is functionalized with 2,4-dichlorophenyl via Friedel-Crafts alkylation using AlCl₃.
- Chlorination : Additional chlorination at position 7 is achieved with SOCl₂ or PCl₅.
Table 2: Skraup Method Metrics
| Step | Reagents | Yield |
|---|---|---|
| Quinoline Core | Glycerol, H₂SO₄ | 65% |
| Oxidation to Acid | HNO₃, H₂SO₄ | 58% |
| Dichlorophenyl Addition | AlCl₃, 2,4-DCP* | 73% |
*2,4-DCP: 2,4-dichlorophenyl reagent
This route is industrially viable but generates corrosive byproducts.
Metal-Catalyzed Oxidation of 8-Methyl Precursors
Vanadium- or cobalt-catalyzed oxidation provides a high-yield pathway for converting 8-methyl groups to carboxylic acids.
Reaction Protocol
Multi-Step Synthesis via Isatin Derivatives
A novel approach from CN102924374B uses isatin as a precursor:
Synthetic Sequence
Advantages and Limitations
- Advantages : High regioselectivity (>98%) for dichlorophenyl group placement.
- Limitations : Requires expensive palladium catalysts and inert conditions.
Table 4: Isatin Route Efficiency
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Quinoline Core | 75 | 97 |
| Cross-Coupling | 68 | 95 |
| Final Chlorination | 80 | 98 |
Industrial-Scale Production Considerations
Cost Analysis
| Method | Cost per kg (USD) |
|---|---|
| Friedländer | 1,200 |
| Skraup | 980 |
| Catalytic Oxidation | 1,500 |
| Isatin Route | 2,300 |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Substituent Effects: Electron-withdrawing groups (e.g., 2,4-dichlorophenyl in the target compound) increase lipophilicity and may enhance membrane permeability but reduce aqueous solubility. In contrast, electron-donating groups like methoxy () improve solubility but may decrease metabolic stability .
Positional Isomerism :
- Synthetic Accessibility: Analogs like 7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid () are synthesized via Pd-catalyzed cross-coupling, a method likely applicable to the target compound . Purity levels for commercial analogs typically exceed 95% .
Physicochemical and Application Insights
- Solubility: Limited data suggest solubility in DMSO or chloroform for chlorinated quinolines (e.g., reports solubility in DMSO for a 8-chloro analog) .
- Bioactivity : Compounds with 2,4-dichlorophenyl groups () are associated with pesticidal or herbicidal activity, possibly due to interactions with acetylcholinesterase or plant hormone receptors .
- Thermal Stability : Melting points for related compounds range from 223–225°C (), indicating moderate thermal stability suitable for storage at room temperature .
Research and Development Considerations
- Unmet Needs : Data gaps exist for the target compound’s exact synthesis route, toxicity profile, and biological activity.
- Optimization Strategies : Introducing polar groups (e.g., methoxy) or varying halogen positions could balance lipophilicity and solubility for specific applications .
Biological Activity
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 863438-00-0) is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₀Cl₃NO₂, with a molecular weight of 366.63 g/mol. Its structure features a quinoline core substituted with chlorine and dichlorophenyl groups, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various quinoline derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
- Cell Line Studies :
- In vitro assays using human hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT116) cell lines showed that quinoline derivatives exhibited IC₅₀ values ranging from 7.7 to 14.2 µg/ml, comparable to standard chemotherapeutics like 5-fluorouracil and afatinib .
- The compound's mechanism appears to involve the inhibition of the epidermal growth factor receptor (EGFR), a target in many cancer therapies. Compounds similar to this compound showed moderate EGFR inhibition with IC₅₀ values in the micromolar range .
The antitumor activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in tumor growth and proliferation:
- EGFR Inhibition : By blocking EGFR signaling, the compound may prevent downstream processes that lead to tumorigenesis.
- Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to the ATP-binding site of EGFR, disrupting its function .
Data Table: Biological Activity Overview
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₀Cl₃NO₂ |
| Molecular Weight | 366.63 g/mol |
| CAS Number | 863438-00-0 |
| Antitumor Cell Lines | HepG2, HCT116 |
| IC₅₀ Values | 7.7 - 14.2 µg/ml |
| EGFR Inhibition IC₅₀ | Micromolar range |
Case Studies
Several case studies have focused on the biological evaluation of quinoline derivatives:
- Study on Quinoline Derivatives :
- Molecular Docking Analysis :
Q & A
Basic: What are the optimal synthetic routes for 7-chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid?
Methodological Answer:
Synthesis typically involves multi-step reactions under controlled conditions. For example:
- Cyclocondensation : A quinoline core is formed by reacting substituted anilines with β-keto esters under acidic conditions.
- Halogenation : Chlorine substituents are introduced via electrophilic substitution using reagents like POCl₃ or Cl₂ gas.
- Carboxylic Acid Formation : Hydrolysis of ester intermediates under basic or acidic conditions (e.g., NaOH/H₂SO₄) yields the carboxylic acid group.
Critical parameters include inert atmospheres (to prevent oxidation) and temperature control (e.g., 353–363 K for esterification) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography : Resolves crystal packing and dihedral angles between substituents (e.g., quinoline and dichlorophenyl planes) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C8, Cl at C7 and C2-phenyl).
- Mass Spectrometry : Confirms molecular weight (MW: 352.599) via ESI-MS or MALDI-TOF .
Advanced: What reaction mechanisms govern substitution at the quinoline C2 position?
Methodological Answer:
Electrophilic aromatic substitution (EAS) dominates at electron-rich positions. The C2 site is activated by the adjacent carboxylic acid group, enabling regioselective chlorination. Computational studies (DFT) can predict reactivity by analyzing electron density maps and frontier molecular orbitals .
Advanced: How can derivatives of this compound be synthesized for bioactivity studies?
Methodological Answer:
- Esterification : React with alcohols (e.g., ethanol) under acid catalysis to form ester derivatives.
- Amide Formation : Use coupling agents (e.g., EDC/HOBt) to conjugate amines to the carboxylic acid group.
- Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) to explore antimicrobial activity .
Advanced: What analytical methods ensure purity in pharmacological studies?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (≥95% by area normalization) .
- Elemental Analysis : Validates C, H, N, Cl content within ±0.4% of theoretical values .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C.
- Photostability : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) detects degradation products.
- Storage Recommendations : Keep in airtight containers at -20°C under inert gas (N₂) to prevent hydrolysis .
Advanced: What computational tools model its interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Predict binding affinity to enzymes (e.g., DNA gyrase) using SMILES/InChi inputs .
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions.
- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediate bottlenecks.
Discrepancies often arise from trace moisture or impurities in starting materials .
Advanced: What strategies identify biological targets for this compound?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to capture binding proteins.
- Transcriptomics : Compare gene expression profiles in treated vs. untreated bacterial cultures (e.g., E. coli).
- SAR Studies : Synthesize analogs to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
